
(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is an intriguing compound that combines multiple functional groups, including pyrrole, phenyl, furan, oxadiazole, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the preparation of the 4-(1H-pyrrol-1-yl)phenyl intermediate through a nucleophilic substitution reaction between a halogenated benzene derivative and pyrrole under basic conditions.
Step 2: : In parallel, the 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine intermediate is synthesized by cyclization of a suitable hydrazide with furan-2-carboxylic acid under acidic conditions, followed by nucleophilic substitution with piperidine.
Step 3: : The final product is obtained by coupling the two intermediates through a carbonylation reaction using a suitable carbonylating agent, such as carbon monoxide, in the presence of a palladium catalyst.
Industrial Production Methods
For large-scale industrial production, the synthetic routes involve optimized reaction conditions to improve yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistency and efficiency. Additionally, green chemistry principles, such as the use of recyclable catalysts and non-toxic solvents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, particularly at the pyrrole and furan rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: : The oxadiazole ring can be reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: : The phenyl and piperidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, acidic or neutral conditions.
Reduction: : Hydrogen gas, palladium catalyst, under mild conditions.
Substitution: : Halogenated reagents, strong bases, or acids depending on the reaction.
Major Products Formed
Oxidation: : Corresponding carboxylic acids or ketones.
Reduction: : Corresponding amines.
Substitution: : Halogenated derivatives or products with different functional groups introduced.
Scientific Research Applications
This compound has significant potential in various research fields:
Chemistry: : Its multi-functional groups allow for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
Biology: : It can serve as a molecular probe in biological systems to study enzyme activities and receptor binding due to its structural complexity.
Medicine: : Potential pharmacophore for the development of new therapeutic agents targeting specific biological pathways.
Industry: : Used in the manufacturing of advanced materials, including polymers and nanomaterials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Enzyme Inhibition: : It can inhibit specific enzymes by binding to their active sites, thus interfering with metabolic processes.
Receptor Binding: : It can interact with various receptors, influencing signal transduction pathways and modulating cellular responses.
Pathways: : Involves pathways related to oxidative stress, cell signaling, and metabolic regulation.
Comparison with Similar Compounds
Compared to other compounds with similar functionalities, this compound stands out due to its unique combination of rings and linkages. Some similar compounds include:
(4-(1H-pyrrol-1-yl)phenyl)(4-(3-(furan-2-yl)-1,2,4-triazol-2-yl)piperidin-1-yl)methanone
(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
The presence of the oxadiazole and piperidine rings in combination with pyrrole and furan structures make this compound particularly versatile and functionally rich, setting it apart from similar molecules with different ring substitutions.
This wraps up our deep dive into (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-22(17-5-7-18(8-6-17)25-11-1-2-12-25)26-13-9-16(10-14-26)20-23-24-21(29-20)19-4-3-15-28-19/h1-8,11-12,15-16H,9-10,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWCICKCBKVRQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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